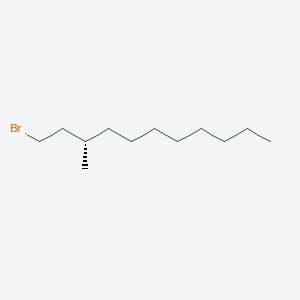
Perchloric acid;1,1,4-triphenyl-2,3-benzothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perchloric acid;1,1,4-triphenyl-2,3-benzothiazine is a chemical compound that combines the properties of perchloric acid and benzothiazine derivatives. Perchloric acid is a strong mineral acid known for its highly reactive and oxidizing nature, while benzothiazine derivatives are heterocyclic compounds with significant biological activities. The combination of these two components results in a compound with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of perchloric acid;1,1,4-triphenyl-2,3-benzothiazine typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure to yield the desired benzothiazine compound . The reaction conditions often involve the use of concentrated sulfuric acid to promote ring closure and the formation of the benzothiazine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would require careful handling of perchloric acid due to its highly reactive and potentially explosive nature . Safety measures and proper equipment are essential to ensure safe production.
Análisis De Reacciones Químicas
Types of Reactions
Perchloric acid;1,1,4-triphenyl-2,3-benzothiazine can undergo various chemical reactions, including:
Oxidation: Due to the presence of perchloric acid, the compound can act as a strong oxidizing agent.
Reduction: The benzothiazine moiety can participate in reduction reactions under appropriate conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids (e.g., sulfuric acid), bases, and oxidizing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives of the benzothiazine moiety, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
Perchloric acid;1,1,4-triphenyl-2,3-benzothiazine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of perchloric acid;1,1,4-triphenyl-2,3-benzothiazine involves its interaction with molecular targets and pathways in biological systems. The benzothiazine moiety can form hydrogen bonds and π–π interactions with biological targets, leading to various biological effects . The perchloric acid component contributes to the compound’s strong oxidizing properties, which can affect cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Perchloric acid;1,1,4-triphenyl-2,3-benzothiazine can be compared with other benzothiazine derivatives and perchloric acid compounds:
Propiedades
Número CAS |
88235-20-5 |
|---|---|
Fórmula molecular |
C26H20ClNO4S |
Peso molecular |
478.0 g/mol |
Nombre IUPAC |
perchloric acid;1,1,4-triphenyl-2,3-benzothiazine |
InChI |
InChI=1S/C26H19NS.ClHO4/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(28-27-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22;2-1(3,4)5/h1-19H;(H,2,3,4,5) |
Clave InChI |
DHMREGDPOLYNAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NSC(C3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B14404926.png)




![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)

![N-[4-(Dimethylamino)phenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14404962.png)
